molecular formula C16H23NO5 B13060825 tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13060825
M. Wt: 309.36 g/mol
InChI Key: YGQUBIHCXIQJNQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) substituted with a hydroxy group and a 2,5-dimethoxyphenyl moiety. The tert-butyl carbamate group at the 1-position enhances steric protection of the azetidine nitrogen, improving stability during synthetic processes.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C16H23NO5/c1-15(2,3)22-14(18)17-9-16(19,10-17)12-8-11(20-4)6-7-13(12)21-5/h6-8,19H,9-10H2,1-5H3

InChI Key

YGQUBIHCXIQJNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC(=C2)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

    Introduction of the Dimethoxyphenyl Group: This step involves the attachment of the dimethoxyphenyl group to the azetidine ring through a substitution reaction.

    Addition of the tert-Butyl Group:

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dimethoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

This compound differs only in the substitution pattern of the methoxy groups on the phenyl ring (2,6- vs. 2,5-dimethoxy). Key comparisons include:

  • Molecular Formula: Both share the formula C₁₆H₂₃NO₅ and molecular weight 309.36 g/mol.
  • The 2,6-dimethoxy isomer likely exhibits greater steric hindrance around the phenyl ring, which could reduce reactivity in electrophilic aromatic substitution reactions.
  • Biological Implications : The positional isomerism may influence interactions with biological targets, such as enzymes or receptors sensitive to substituent orientation.

Functional Group Analogs: tert-Butyl 3-formylazetidine-1-carboxylate and Derivatives

These compounds replace the hydroxy and aryl groups with a formyl moiety. Notable comparisons:

  • Molecular Weight: The formyl derivative (C₉H₁₅NO₃) has a lower molecular weight (185.22 g/mol) due to the absence of the bulky phenyl and hydroxy groups.
  • Reactivity :
    • The formyl group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines for Schiff base formation).
    • The hydroxy group in the target compound may participate in hydrogen bonding or serve as a site for phosphorylation.
  • Solubility: The formyl derivative is soluble in DMSO and methanol , while the hydroxy-aryl analog likely has moderated solubility due to its polar and non-polar regions.
  • Biological Activity :
    • The formyl derivative exhibits moderate GI absorption and low BBB permeability , whereas the hydroxy-aryl group in the target compound could enhance polarity, further reducing BBB penetration but improving aqueous solubility.

Heterocyclic Variants: Pyrrolidine and Piperidine Derivatives

Compounds such as tert-butyl 3-formylpyrrolidine-1-carboxylate and tert-butyl 3-formylpiperidine-1-carboxylate differ in ring size:

  • Ring Strain : Azetidine (4-membered) has higher ring strain than pyrrolidine (5-membered) or piperidine (6-membered), making it more reactive in ring-opening or functionalization reactions.
  • Conformational Flexibility : Larger rings (e.g., piperidine) allow greater conformational freedom, which can influence binding affinity in biological systems.

Data Table: Comparative Analysis

Property Target Compound (2,5-dimethoxy) 2,6-Dimethoxy Isomer 3-Formylazetidine Derivative 3-Formylpiperidine Derivative
Molecular Formula C₁₆H₂₃NO₅ C₁₆H₂₃NO₅ C₉H₁₅NO₃ C₁₁H₁₉NO₃
Molecular Weight (g/mol) 309.36 309.36 185.22 213.27
Key Functional Groups Hydroxy, 2,5-dimethoxyphenyl Hydroxy, 2,6-dimethoxyphenyl Formyl Formyl
Solubility Not reported Not reported Soluble in DMSO, methanol Soluble in DMSO
Biological Activity Hypothetical: Moderate polarity Not reported Low BBB permeability Variable (depends on ring size)
Reactivity Hydrogen bonding, phosphorylation Steric hindrance Schiff base formation Conformational flexibility

Key Research Findings and Implications

  • Synthetic Utility : The tert-butyl carbamate group in all compounds aids in nitrogen protection, critical for multi-step synthesis .
  • Substituent Position : The 2,5- vs. 2,6-dimethoxy substitution significantly alters steric and electronic profiles, impacting solubility and reactivity .
  • Biological Relevance : Hydroxy and formyl derivatives serve distinct roles—hydroxy groups enhance polarity for drug solubility, while formyl groups enable conjugation in prodrug design .

Biological Activity

tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound characterized by its unique azetidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in organic synthesis. The presence of functional groups such as hydroxyl and carboxylate moieties enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H23_{23}NO5_{5}, with a molecular weight of approximately 309.36 g/mol. Its structure includes:

  • Azetidine ring : A four-membered saturated heterocycle.
  • tert-butyl group : Contributes to hydrophobicity and steric bulk.
  • Hydroxy group : Capable of forming hydrogen bonds, influencing solubility and reactivity.
  • Carboxylate moiety : Facilitates esterification and amidation reactions.
  • Dimethoxyphenyl substituent : Enhances biological activity through electron-donating effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

  • Antioxidant properties : The hydroxyl group can scavenge free radicals.
  • Anti-inflammatory effects : Potential modulation of inflammatory pathways through receptor interactions.
  • Antimicrobial activity : Similar compounds have shown efficacy against various pathogens.

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis typically involves multi-step organic reactions, yielding high purity products. For instance, a recent study reported an 88.7% yield using environmentally friendly methods for similar azetidine derivatives.
  • Biological Testing :
    • In vitro assays have indicated potential binding affinity to specific enzyme targets, suggesting a role in drug development. For example, studies on structurally related compounds have demonstrated significant inhibition of certain enzymes involved in metabolic pathways .
  • Comparative Analysis :
    • A comparative study highlighted the enhanced biological activity of this compound over its analogs with different methoxy substitutions. The arrangement of methoxy groups significantly affects the compound's reactivity and interaction with biological systems .

Data Table: Comparison of Similar Compounds

Compound NameCAS NumberKey Features
This compound1696967-49-3Enhanced biological activity due to methoxy arrangement
tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate1691616-21-3Different methoxy substitution affecting reactivity
tert-Butyl 3-hydroxyazetidine-1-carboxylateN/ALacks phenolic substituent; simpler structure

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